An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-8-methylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxy-8-methylquinoline. This document is intended to be a valuable resource for researchers and scientists involved in drug discovery and development, offering essential data for predicting the compound's behavior in biological systems and guiding formulation strategies.
Due to the limited availability of direct experimental data for this specific molecule, this guide combines known properties with predicted values from reliable computational models. Furthermore, it details standardized experimental protocols for the determination of these key physicochemical properties and outlines a plausible synthetic route.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Ethoxy-8-methylquinoline. It is important to note that while the molecular formula and weight are established, other values are computationally predicted and should be considered as estimates pending experimental verification.
| Property | Value | Data Source |
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be sparingly soluble in water; soluble in common organic solvents. | General principle for similar structures |
| pKa (most basic) | Predicted: ~5.0-6.0 (for the quinoline nitrogen) | Estimation based on quinoline derivatives |
| logP (Octanol-Water Partition Coefficient) | Predicted: ~3.0-3.5 | Estimation based on similar structures |
Experimental Protocols for Property Determination
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.
Methodology:
-
A small, dry sample of 2-Ethoxy-8-methylquinoline is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1][2]
-
The capillary tube is placed in a melting point apparatus.[1][3]
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[1]
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology (Capillary Method):
-
A small amount of liquid 2-Ethoxy-8-methylquinoline is placed in a small test tube or fusion tube.[4][5][6]
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[4][5][6]
-
The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block).[4][5][6][7]
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability.
Methodology (Shake-Flask Method):
-
An excess amount of 2-Ethoxy-8-methylquinoline is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved 2-Ethoxy-8-methylquinoline in the filtrate is determined using a suitable analytical method, such as HPLC-UV.[8][9]
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology (Potentiometric Titration):
-
A solution of 2-Ethoxy-8-methylquinoline of known concentration is prepared in water or a co-solvent system if solubility is limited.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[10]
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[10]
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.
Methodology (Shake-Flask Method):
-
A solution of 2-Ethoxy-8-methylquinoline is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).[11][12][13][14] The two phases are pre-saturated with each other.[11][13]
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate completely.[10]
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[10][12]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.[13][14]
Plausible Synthetic Workflow
A potential synthetic route for 2-Ethoxy-8-methylquinoline can be envisioned via a Williamson ether synthesis, a well-established method for forming ethers. This would involve the reaction of 8-methylquinolin-2-ol with an ethylating agent.
Caption: Proposed synthesis of 2-Ethoxy-8-methylquinoline via Williamson ether synthesis.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. benchchem.com [benchchem.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. researchgate.net [researchgate.net]
